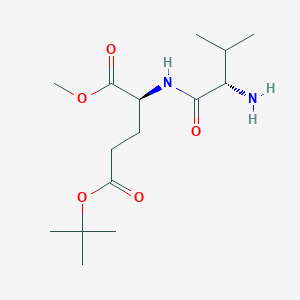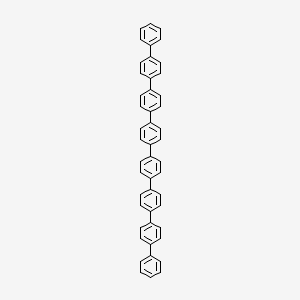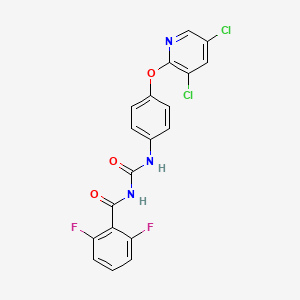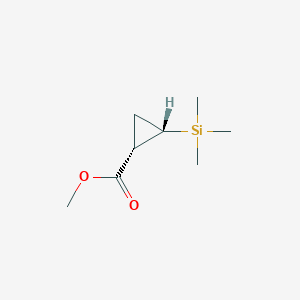
5-tert-Butyl 1-methyl L-valyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl 1-methyl L-valyl-L-glutamate is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and valyl and glutamate residues. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 1-methyl L-valyl-L-glutamate typically involves the esterification of L-glutamic acid with tert-butyl alcohol and methyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the ester. The process involves the following steps:
Esterification: L-glutamic acid is reacted with tert-butyl alcohol and methyl alcohol in the presence of hydrochloric acid.
Purification: The resulting ester is purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-glutamic acid are esterified with tert-butyl alcohol and methyl alcohol.
Continuous Purification: The ester is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 1-methyl L-valyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxides of the compound.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
5-tert-Butyl 1-methyl L-valyl-L-glutamate has several applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-Butyl 1-methyl L-valyl-L-glutamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity.
Pathways Involved: It affects metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic Acid 5-tert-Butyl 1-Methyl Ester Hydrochloride: A similar compound with a slightly different structure.
L-Valyl-L-glutamate: Another amino acid derivative with similar properties.
Uniqueness
5-tert-Butyl 1-methyl L-valyl-L-glutamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
65895-25-2 |
|---|---|
Molecular Formula |
C15H28N2O5 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)12(16)13(19)17-10(14(20)21-6)7-8-11(18)22-15(3,4)5/h9-10,12H,7-8,16H2,1-6H3,(H,17,19)/t10-,12-/m0/s1 |
InChI Key |
WYYKQULRDPWYKG-JQWIXIFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)




![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)
![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)



![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)



